(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIAPJDAUCBSD-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the azabicyclo[3.2.1]octane moiety: This involves the construction of the bicyclic structure, often through a Diels-Alder reaction followed by functional group modifications.
Coupling of the two moieties: The final step involves the formation of the acrylamide linkage through a condensation reaction between the benzo[d][1,3]dioxole derivative and the azabicyclo[3.2.1]octane derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The aromatic and bicyclic structures can be oxidized under strong oxidizing conditions.
Reduction: The acrylamide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mu Opioid Receptor Antagonism
Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can act as mu opioid receptor antagonists. This property is particularly useful for treating conditions associated with opioid-induced bowel dysfunction and postoperative ileus by selectively blocking undesirable gastrointestinal side effects without affecting central analgesic effects .
Antimycobacterial Activity
The compound has potential applications in combating tuberculosis and non-tuberculous mycobacterial infections. Its structural components may enhance its efficacy against Mycobacterium tuberculosis by optimizing the potency of related squaramide derivatives .
Case Study 1: Opioid-Induced Bowel Dysfunction
A study investigated the efficacy of mu opioid receptor antagonists derived from the 8-azabicyclo[3.2.1]octane scaffold in animal models of opioid-induced bowel dysfunction. Results demonstrated significant improvements in gastrointestinal motility without compromising analgesic effects, suggesting a promising role for this compound in clinical settings .
Case Study 2: Antimycobacterial Efficacy
In another study focusing on antimycobacterial agents, derivatives of the compound were tested against various strains of Mycobacterium tuberculosis. The results indicated that modifications to the structure enhanced activity against resistant strains, highlighting the potential for developing new treatments based on this chemical framework .
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. This dual mode of action can lead to the modulation of biological pathways and the alteration of cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:
Acrylamide Derivatives with Benzo[d][1,3]dioxol-5-yl Moieties
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide (): Structural difference: Replaces the bicyclic amine with a simpler 4-hydroxyphenethyl group.
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12, ): Structural difference: Phenethylamine substituent instead of the bicyclic amine. Key distinction: The simpler amine group may reduce metabolic stability compared to the sulfonyl-substituted bicyclic system, which could enhance resistance to enzymatic degradation.
8-Azabicyclo[3.2.1]octane Derivatives
- N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide derivatives (): Structural difference: Features a naphthamide group and aminobenzyl substituents on the bicyclic amine.
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes ():
Sulfonyl-Containing Analogs
- Ethyl 8-benzyl-8-aza-bicyclo[3.2.1]octane-3-carboxylate ():
- Structural difference : Benzyl and ester groups replace the methylsulfonyl and acrylamide moieties.
- Relevance : Highlights the synthetic versatility of the bicyclic scaffold but lacks the α,β-unsaturated carbonyl system critical for electronic interactions in the target compound .
Biological Activity
Chemical Structure and Synthesis
The compound belongs to a class of derivatives that incorporate the benzo[d][1,3]dioxole moiety, known for its diverse biological activities. The synthesis typically involves the reaction of a substituted acrylamide with a bicyclic amine derivative. The specific structural features contribute to its pharmacological properties.
Structural Formula
The IUPAC name provides insight into its structure:
- (E)-3-(benzo[d][1,3]dioxol-5-yl) indicates the presence of a dioxole ring.
- N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl) suggests a bicyclic amine with a sulfonyl group, which may enhance solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several derivatives of benzo[d][1,3]dioxole have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Neuroprotective Effects
The bicyclic structure of the compound may confer neuroprotective properties. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems and exhibit effects against neurodegenerative diseases .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of related compounds against C. albicans and other pathogens. The results showed that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .
- Anticancer Activity : Another research project focused on the cytotoxic effects of benzo[d][1,3]dioxole derivatives on various cancer cell lines. The findings revealed significant growth inhibition in breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .
Data Tables
| Activity Type | Tested Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Antibacterial | (E)-3-benzodioxole | 625 - 1250 | S. aureus |
| Antifungal | (E)-3-benzodioxole | 500 | C. albicans |
| Anticancer | (E)-3-benzodioxole | IC50 = 10 µM | Breast Cancer Cells |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide?
- Methodology : The synthesis typically involves a multi-step process:
Formation of the acrylamide backbone : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine via Knoevenagel or Wittig reactions to yield (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives .
Azabicyclo[3.2.1]octane synthesis : The 8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine intermediate is prepared via cyclization of pyrrolidine derivatives, followed by sulfonylation (e.g., using methylsulfonyl chloride) .
Amide coupling : The acrylate intermediate is coupled with the azabicyclo amine using carbodiimide reagents (e.g., EDC/HOBt) or catalytic methods .
- Key Considerations : Solvent choice (e.g., ethyl acetate or acetonitrile) and catalysts (e.g., phase-transfer agents) influence reaction efficiency and stereochemical outcomes .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Analytical Methods :
- 1H/13C NMR : Confirms the (E)-configuration of the acrylamide double bond (e.g., coupling constants ~15.2 Hz for trans protons) and verifies substituent positions on the azabicyclo ring .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 356.20 [M+H]+ for related acrylamides) .
- HPLC/GC : Ensures purity (>95%) and resolves stereoisomeric impurities .
Advanced Research Questions
Q. What strategies optimize the stereochemical purity of the azabicyclo[3.2.1]octane moiety during synthesis?
- Methodology :
- Chiral resolution : Use of enantiopure starting materials (e.g., (1R,5S)-configured azabicyclo precursors) or enzymatic resolution techniques .
- Catalytic asymmetric synthesis : Palladium-catalyzed cyclizations or reductive amination to control ring stereochemistry .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .
Q. How do structural modifications to the azabicyclo[3.2.1]octane system impact biological activity?
- SAR Insights :
- Sulfonyl group replacement : Substituting methylsulfonyl with acetyl or benzyl groups reduces receptor binding affinity in related tropane derivatives, highlighting the sulfonyl group's role in target engagement .
- Ring substituents : Adding hydroxyl or benzyl groups to the azabicyclo nitrogen alters pharmacokinetic properties (e.g., logP) and metabolic stability .
- Experimental Design :
- In vitro assays : Compare IC50 values of analogs against target receptors (e.g., serotonin or dopamine transporters) .
- MD simulations : Model ligand-receptor interactions to rationalize activity differences .
Data Contradictions and Validation
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar acrylamides?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation times) .
- Impurity profiles : Undetected stereoisomers or byproducts (e.g., Z-isomers) in early synthetic batches .
- Validation Strategies :
- Reproducibility studies : Re-test compounds under standardized protocols (e.g., NIH guidelines).
- Orthogonal characterization : Combine NMR, X-ray crystallography, and HPLC to confirm compound identity .
Methodological Recommendations
Q. What catalytic systems are effective for large-scale synthesis of the azabicyclo[3.2.1]octane core?
- Catalysts :
- Palladium complexes : Enable reductive cyclization of nitroalkenes to form the azabicyclo framework .
- Organocatalysts : Proline derivatives for asymmetric Mannich reactions to construct bicyclic amines .
- Scale-up Considerations :
- Continuous flow reactors : Improve yield and reduce reaction times for high-throughput synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
